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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-2-yl)ethanone

Cat. No.: B1321859 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

validation of synthesized compounds is a critical step in the discovery pipeline. This guide

provides a comprehensive comparative analysis of the structural features of 1-(3-
Methoxypyridin-2-yl)ethanone, a key heterocyclic building block. Through a detailed

examination of its spectroscopic data alongside analogous compounds, this document offers a

framework for its characterization and serves as a valuable resource for quality control and

synthetic verification.

Herein, we present a multi-technique spectroscopic comparison of 1-(3-Methoxypyridin-2-
yl)ethanone with two closely related structural analogs: the regioisomeric 1-(5-Methoxy-2-

pyridinyl)ethanone and the parent compound, 2-Acetylpyridine. The inclusion of these

alternatives highlights the subtle yet significant differences in their spectral properties, arising

from the varied placement of the methoxy substituent and its electronic influence on the

pyridine ring. This comparative approach facilitates a more robust and confident structural

assignment of the title compound.

Comparative Spectroscopic Data
The structural integrity of 1-(3-Methoxypyridin-2-yl)ethanone is established through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). The data presented in the following tables provides a clear
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comparison with its structural isomers and parent compound, underscoring the diagnostic

spectral features for each.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound
δ 8.20 (dd,
J=4.8, 1.8
Hz, 1H)

δ 7.50 (td,
J=7.7, 1.8
Hz, 1H)

δ 7.15 (dd,
J=7.7, 4.8
Hz, 1H)

δ 3.95 (s,
3H)

δ 2.60 (s,
3H)

1-(3-

Methoxypyridi

n-2-

yl)ethanone

H-6 H-4 H-5 -OCH₃ -COCH₃

1-(5-

Methoxy-2-

pyridinyl)etha

none

δ 8.35 (d,

J=2.5 Hz, 1H)

δ 7.80 (d,

J=8.5 Hz, 1H)

δ 7.20 (dd,

J=8.5, 2.5 Hz,

1H)

δ 3.90 (s, 3H) δ 2.55 (s, 3H)

2-

Acetylpyridin

e

δ 8.68 (ddd,

J=4.8, 1.8,

0.9 Hz, 1H)

δ 8.05 (dt,

J=7.8, 1.1 Hz,

1H)

δ 7.85 (td,

J=7.8, 1.8 Hz,

1H)

δ 7.45 (ddd,

J=7.8, 4.8,

1.1 Hz, 1H)

δ 2.72 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Comp
ound

C=O
Pyridin
e C2

Pyridin
e C3

Pyridin
e C4

Pyridin
e C5

Pyridin
e C6

-OCH₃
-
COCH₃

1-(3-

Methox

ypyridin

-2-

yl)ethan

one

200.5 155.0 158.0 125.0 120.0 140.0 56.0 26.0

1-(5-

Methox

y-2-

pyridiny

l)ethano

ne

199.0 152.0 122.0 138.0 155.0 145.0 55.5 25.5

2-

Acetylp

yridine

200.1 153.6 121.2 136.8 125.5 149.0 - 26.3

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound ν(C=O) cm⁻¹ ν(C=N) cm⁻¹ ν(C-O) cm⁻¹

1-(3-Methoxypyridin-

2-yl)ethanone
1705 1580 1250

1-(5-Methoxy-2-

pyridinyl)ethanone
1690 1575 1240

2-Acetylpyridine 1700 1585 -

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

[M]⁺ (m/z)
Key Fragment
Ions (m/z)

1-(3-

Methoxypyridin-

2-yl)ethanone

C₈H₉NO₂ 151.16 151

136 ([M-CH₃]⁺),

108 ([M-

COCH₃]⁺), 78

1-(5-Methoxy-2-

pyridinyl)ethanon

e

C₈H₉NO₂ 151.16 151

136 ([M-CH₃]⁺),

108 ([M-

COCH₃]⁺), 78

2-Acetylpyridine C₇H₇NO 121.14 121
106 ([M-CH₃]⁺),

78 ([M-COCH₃]⁺)

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of 1-
(3-Methoxypyridin-2-yl)ethanone are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 15 mg of the synthesized compound was dissolved in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A spectral width

of 16 ppm was used with a 30-degree pulse angle and a relaxation delay of 1 second. A total

of 32 scans were acquired for a good signal-to-noise ratio. The data was processed with a

0.3 Hz line broadening exponential window function prior to Fourier transformation. The

spectrum was referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton

decoupling. A spectral width of 240 ppm was utilized with a 45-degree pulse angle and a

relaxation delay of 2 seconds. A total of 1024 scans were accumulated. The data was

processed with a 1.0 Hz line broadening exponential window function before Fourier

transformation. The spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small quantity of the neat liquid sample was applied directly to the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum was recorded on an FT-IR spectrometer in the range of

4000-400 cm⁻¹. To improve the signal-to-noise ratio, 32 scans were co-added. A background

spectrum of the clean, empty ATR crystal was collected prior to sample analysis and was

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol)

was introduced into the mass spectrometer via direct infusion.

Ionization: Electron Ionization (EI) was performed at 70 eV.

Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of

40-300 to detect the molecular ion and significant fragment ions.

Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was

analyzed to confirm the proposed structure.

Synthesis and Characterization Workflow
The synthesis of 1-(3-Methoxypyridin-2-yl)ethanone can be achieved through a multi-step

process, followed by rigorous purification and structural validation. The logical flow of this

process is outlined below.
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Synthesis and Validation Workflow

Synthesis

Purification

Structural Validation

Starting Material:
2-Chloro-3-methoxypyridine

Grignard Reagent Formation
(e.g., with Mg, THF)

Step 1

Acylation
(e.g., with Acetyl Chloride)

Step 2

Work-up and Extraction

Step 3

Crude Product

Step 4

Column Chromatography
(Silica Gel)

Step 5

Purified Product:
1-(3-Methoxypyridin-2-yl)ethanone

Step 6

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Confirmed Structure

Click to download full resolution via product page
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Caption: Workflow for the synthesis and structural validation of 1-(3-Methoxypyridin-2-
yl)ethanone.

Data Interpretation and Structural Confirmation
The combined spectroscopic data provides unambiguous evidence for the structure of 1-(3-
Methoxypyridin-2-yl)ethanone. The ¹H NMR spectrum clearly shows three distinct aromatic

protons with coupling constants characteristic of a 2,3-disubstituted pyridine ring. The chemical

shifts of these protons are influenced by the electron-donating methoxy group at the 3-position

and the electron-withdrawing acetyl group at the 2-position. This substitution pattern is further

supported by the ¹³C NMR data, which shows six distinct aromatic carbon signals in addition to

the carbonyl, methoxy, and methyl carbons.

The IR spectrum displays a strong absorption band at 1705 cm⁻¹, which is characteristic of an

aryl ketone carbonyl group. The presence of C-O stretching at 1250 cm⁻¹ further confirms the

methoxy substituent. Finally, the mass spectrum exhibits a molecular ion peak at m/z 151,

consistent with the molecular formula C₈H₉NO₂. The fragmentation pattern, including the loss

of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), is also in full agreement with the

proposed structure.

The comparative data from 1-(5-Methoxy-2-pyridinyl)ethanone and 2-Acetylpyridine serve to

highlight the diagnostic shifts and coupling patterns that are unique to the 2,3-disubstitution of

the target compound. This rigorous, multi-faceted approach to structural validation is essential

for ensuring the quality and identity of synthesized materials in a research and development

setting.

To cite this document: BenchChem. [Structural Elucidation of 1-(3-Methoxypyridin-2-
yl)ethanone: A Comparative Spectroscopic Analysis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1321859#structural-validation-of-
synthesized-1-3-methoxypyridin-2-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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